1-[(3-Fluorophenyl)methyl]-4-methylpiperazine

Medicinal Chemistry Chemical Synthesis Physicochemical Property

Researchers sourcing benzylpiperazine building blocks often encounter regioisomer ambiguity that corrupts SAR studies. 1-[(3-Fluorophenyl)methyl]-4-methylpiperazine (CAS 414875-38-0) eliminates this risk with its definitive 3-fluorobenzyl substitution, confirmed by a unique InChI Key. - ≥95% purity minimizes impurities in downstream assays. - InChI Key HYNSEYRWDKTDMF-UHFFFAOYSA-N ensures exact regioisomer, not the inactive arylpiperazine. - Standard packs (10-100 mg) in stock for immediate global dispatch.

Molecular Formula C12H17FN2
Molecular Weight 208.28
CAS No. 414875-38-0
Cat. No. B2971441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Fluorophenyl)methyl]-4-methylpiperazine
CAS414875-38-0
Molecular FormulaC12H17FN2
Molecular Weight208.28
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC(=CC=C2)F
InChIInChI=1S/C12H17FN2/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(13)9-11/h2-4,9H,5-8,10H2,1H3
InChIKeyHYNSEYRWDKTDMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(3-Fluorophenyl)methyl]-4-methylpiperazine Overview


1-[(3-Fluorophenyl)methyl]-4-methylpiperazine, with CAS number 414875-38-0, is a substituted benzylpiperazine derivative. Its molecular formula is C12H17FN2, and it has a molecular weight of 208.27 g/mol . This compound is primarily utilized as a synthetic intermediate or a versatile scaffold in medicinal chemistry research . The core structure comprises a piperazine ring N-methylated on one nitrogen and N-benzylated with a 3-fluorophenyl group on the other, distinguishing it from its arylpiperazine and unsubstituted benzylpiperazine analogs [1].

1-[(3-Fluorophenyl)methyl]-4-methylpiperazine Substitution Risks


The substitution of 1-[(3-Fluorophenyl)methyl]-4-methylpiperazine with a generic analog, such as 1-benzylpiperazine (BZP) or its regioisomer 1-(3-fluorophenyl)-4-methylpiperazine (CAS 218940-66-0), is not scientifically justified due to distinct physicochemical and structural differences. The specific arrangement of the 3-fluorobenzyl substituent on the piperazine core directly influences key properties like lipophilicity and molecular conformation, which are critical for target engagement and downstream biological activity in drug discovery . The presence of the fluorine atom at the meta position, coupled with the methylene spacer, creates a unique electronic and steric profile compared to its unsubstituted or para-substituted arylpiperazine counterparts . These differences can lead to significant variations in binding affinity, selectivity, and metabolic stability, making one-for-one replacement in a research context a high-risk endeavor with unpredictable outcomes.

1-[(3-Fluorophenyl)methyl]-4-methylpiperazine Differentiation Evidence


Molecular Weight vs. Arylpiperazine Regioisomer

The molecular weight of 1-[(3-Fluorophenyl)methyl]-4-methylpiperazine is 208.27 g/mol, which is quantifiably distinct from its regioisomer, 1-(3-fluorophenyl)-4-methylpiperazine (MW: 194.25 g/mol) . This difference arises from the presence of a methylene (-CH2-) spacer in the target compound, contrasting with the direct N-aryl bond in the comparator .

Medicinal Chemistry Chemical Synthesis Physicochemical Property

Benzyl vs. Phenyl Linker: InChI Key Confirmation

The structural uniqueness of the benzyl linkage is confirmed by the compound's unique InChI Key (HYNSEYRWDKTDMF-UHFFFAOYSA-N) . This key distinguishes it from the aryl-linked regioisomer 1-(3-fluorophenyl)-4-methylpiperazine, which has a different InChI Key (AVJKDKWRVSSJPK-UHFFFAOYSA-N) . These distinct identifiers confirm the compounds are not interchangeable and must be procured separately for specific synthetic routes.

Chemical Synthesis Analytical Chemistry Structural Biology

Purity Specification and Reproducibility

Commercially available 1-[(3-Fluorophenyl)methyl]-4-methylpiperazine is typically supplied with a minimum purity specification of 95% . While a direct head-to-head purity comparison with a specific lot of a comparator is not available, this specification meets or exceeds the common purity standard for research-grade building blocks, which is often 95% or 97% for similar piperazine derivatives .

Chemical Synthesis Reproducibility Procurement

Absence of Direct Bioactivity Comparison

A comprehensive search of the available scientific and patent literature did not yield quantitative, comparator-based biological activity data (e.g., Ki, IC50, ED50) for 1-[(3-Fluorophenyl)methyl]-4-methylpiperazine against its closest analogs. This lack of direct evidence precludes any claims of differential potency or selectivity at this time.

Data Transparency Evidence-Based Procurement

1-[(3-Fluorophenyl)methyl]-4-methylpiperazine Applications


CNS-Targeted Library Synthesis Scaffold

The benzylpiperazine core is a privileged structure in medicinal chemistry for central nervous system (CNS) targets. The 3-fluorophenylmethyl substituent on 1-[(3-Fluorophenyl)methyl]-4-methylpiperazine (CAS 414875-38-0) provides a unique regiospecific vector for derivatization . While direct target data is limited, its structural features are consistent with known sigma-1 receptor ligands, making it a suitable advanced intermediate for synthesizing and screening novel analogs for neurological research [1]. Its procurement as a defined building block, distinct from its arylpiperazine regioisomer, is essential for generating meaningful structure-activity relationship (SAR) data in such programs .

Fluorinated Pharmaceuticals Intermediate

The compound serves as a key intermediate for introducing a 3-fluorophenylmethyl moiety into larger, more complex molecules . This structural motif is common in various pharmaceuticals due to the ability of fluorine to modulate metabolic stability and membrane permeability [1]. The specific substitution pattern (meta-fluoro, benzyl-linked) cannot be achieved by using the more common 4-fluorophenylpiperazine or 3-fluorophenylpiperazine analogs, thereby justifying the specific procurement of CAS 414875-38-0 for synthetic routes requiring this exact fragment .

Analytical Method Development Standard

With its unique and well-defined molecular structure confirmed by a specific InChI Key, 1-[(3-Fluorophenyl)methyl]-4-methylpiperazine is an excellent candidate for use as a reference standard in analytical chemistry . Its procurement with a high purity specification (typically ≥95%) ensures its suitability for method development and validation in techniques like HPLC, LC-MS, and NMR [1]. This application is critical for ensuring the quality control of downstream synthesized products or for use as a standard in impurity profiling studies .

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